REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([Si](C)(C)C)[O:10][C:3]=12.[F-].[K+].[I:17]C1CC(=O)NC1=O.C(OC(=O)C)C>C(#N)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([I:17])[O:10][C:3]=12 |f:1.2|
|
Name
|
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1)C=C(O2)[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
47.6 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
Iodosuccinimide
|
Quantity
|
553.1 g
|
Type
|
reactant
|
Smiles
|
IC1C(=O)NC(C1)=O
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 60° C. for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with sodiumthiosulfate (5 l) solution
|
Type
|
EXTRACTION
|
Details
|
extracted with NaHCO3 solution
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The drying agent is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuum
|
Type
|
CUSTOM
|
Details
|
2.34 min, [M+H]=280
|
Duration
|
2.34 min
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C2C(=NC=C1)C=C(O2)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |